molecular formula C16H17ClN4O B2791364 H4 Receptor antagonist 1

H4 Receptor antagonist 1

Cat. No.: B2791364
M. Wt: 316.78 g/mol
InChI Key: GUJLUPNSRRNJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histamine H4 receptor antagonist 1 is a compound that selectively inhibits the histamine H4 receptor. The histamine H4 receptor is a member of the G protein-coupled receptor family and is primarily expressed in bone marrow and white blood cells. It plays a crucial role in immune cell function, including eosinophil migration, mast cell recruitment, dendritic cell activation, and T cell differentiation . Histamine this compound has been studied for its potential therapeutic applications in treating allergic and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of histamine H4 receptor antagonist 1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of histamine this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

Histamine H4 receptor antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Histamine H4 receptor antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

Histamine H4 receptor antagonist 1 exerts its effects by selectively binding to the histamine H4 receptor, thereby blocking the receptor’s interaction with histamine. This inhibition prevents the activation of downstream signaling pathways involved in immune cell function and inflammatory responses. The molecular targets include various immune cells, such as eosinophils, mast cells, and T cells . The pathways involved include the regulation of cytokine and chemokine production, as well as transcription factor signaling .

Properties

IUPAC Name

8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-10-18-14-12-9-11(17)3-4-13(12)22-15(14)16(19-10)21-7-5-20(2)6-8-21/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJLUPNSRRNJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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